Cas no 950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a perylene core, which imparts distinctive electronic and optical properties. This compound is particularly valued for its stability and utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the steric protection provided by the tetramethyl dioxaborolane moiety. The perylene group enhances its applicability in organic electronics, including OLEDs and photovoltaic materials, owing to its strong fluorescence and electron-accepting characteristics. Its well-defined structure and high purity make it suitable for precise synthetic applications in materials science and optoelectronic research. The compound’s robustness under various reaction conditions further underscores its reliability in advanced organic synthesis.
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane structure
950761-81-6 structure
Product Name:4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
CAS No:950761-81-6
MF:C26H23BO2
MW:378.270627260208
MDL:MFCD28098461
CID:2092984
PubChem ID:253661738
Update Time:2025-05-21

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
    • (3-Perylenyl)boronic Acid Pinacol Ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
    • 4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane
    • AK157801
    • AB0175145
    • AX8262339
    • ST24042546
    • 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (ACI)
    • SCHEMBL9943513
    • Perylene-3-boronic Acid Pinacol Ester
    • 950761-81-6
    • SY036743
    • AKOS024262257
    • T3089
    • PERYLEN-3-YLBORONIC ACID PINACOL ESTER
    • O11116
    • AS-69600
    • MFCD28098461
    • MDL: MFCD28098461
    • Inchi: 1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
    • InChI Key: RKJWQQVQQVALBZ-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C2C3=C(C=CC=2)C2=C4C(=CC=C2)C=CC=C4C3=CC=1

Computed Properties

  • Exact Mass: 378.17900
  • Monoisotopic Mass: 378.1791101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 1
  • Complexity: 629
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 234.0 to 238.0 deg-C
  • PSA: 18.46000
  • LogP: 6.03640
  • λmax: 451(Toluene)(lit.)

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Security Information

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
1.4 Solvents: Toluene ;  10 h, reflux
Reference
Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore
Kodama, Koichi; Kobayashi, Akinori; Hirose, Takuji, Tetrahedron Letters, 2013, 54(40), 5514-5517

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  17 h, 70 °C
Reference
Vibrational dynamics of a perylene-perylenediimide donor-acceptor dyad probed with femtosecond stimulated raman spectroscopy
Brown, Kristen E.; Veldkamp, Brad S.; Co, Dick T.; Wasielewski, Michael R., Journal of Physical Chemistry Letters, 2012, 3(17), 2362-2366

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt → 70 °C; 17 h, 70 °C
Reference
Process for manufacture of polymeric compound having a perylene unit useful for organic light-emitting device, etc.
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Xylene ;  10 min, rt
1.2 Reagents: 2,2,2-Trifluoroethanol ;  36 h, 80 °C
Reference
Ni-Catalyzed α-Selective C-H Borylations of Naphthalene-Based Aromatic Compounds
Kamei, Toshiyuki ; Nishino, Soshi; Yagi, Akiko; Segawa, Yasutomo ; Shimada, Toyoshi, Journal of Organic Chemistry, 2019, 84(21), 14354-14359

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium Solvents: 1,2-Dimethoxyethane ;  30 s, rt; 12 h, -40 °C
1.2 Reagents: Tempo ;  30 min
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Sodium-Promoted Borylation of Polycyclic Aromatic Hydrocarbons
Fukazawa, Mizuki; Takahashi, Fumiya; Yorimitsu, Hideki, Organic Letters, 2021, 23(12), 4613-4617

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  16 h, 105 °C
Reference
Efficient Triplet-Triplet Annihilation Upconversion in Solution and Hydrogel Enabled by an S-T Absorption Os(II) Complex Dyad with an Elongated Triplet Lifetime
Wei, Yaxiong; Li, Yuanming; Li, Zefeng; Xu, Xinsheng; Cao, Xiaosong; et al, Inorganic Chemistry, 2021, 60(24), 19001-19008

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  15 h, 70 °C
Reference
An efficient synthesis of quaterrylenedicarboximide NIR dyes
Avlasevich, Yuri; Muellen, Klaus, Journal of Organic Chemistry, 2007, 72(26), 10243-10246

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  17 h, 70 °C
Reference
Influences of linker and nucleoside for the helical self-assembly of perylene along DNA templates
Fritz, Yannic; Wagenknecht, Hans-Achim, Frontiers in Chemistry (Lausanne, 2019, 7,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  17 h, 70 °C
Reference
Singlet Fission from Upper Excited Electronic States of Cofacial Perylene Dimer
Ni, Wenjun; Gurzadyan, Gagik G. ; Zhao, Jianzhang ; Che, Yuanyuan ; Li, Xiaoxin; et al, Journal of Physical Chemistry Letters, 2019, 10(10), 2428-2433

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ;  1 h, rt
Reference
Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor Merocyanines
Biesen, Lukas; May, Lars; Nirmalananthan-Budau, Nithiya; Hoffmann, Katrin; Resch-Genger, Ute; et al, Chemistry - A European Journal, 2021, 27(53), 13426-13434

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane
Reference
Intersystem crossing via charge recombination in a perylene-naphthalimide compact electron donor/acceptor dyad
Imran, Muhammad; El-Zohry, Ahmed M.; Matt, Clemens; Taddei, Maria; Doria, Sandra; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(24), 8305-8319

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  48 h, 80 °C
Reference
Preparation method of perylene- and fluorophenyl-containing compound (3-(perfluoro-[1,1'-biphenyl]-4-yl)perylene) applied to green fluorescent powder of LED device
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  2 d, 80 - 90 °C
1.2 Solvents: Toluene ;  3 d, 80 - 90 °C
Reference
Dye-Terminated, Hyperbranched Polytruxenes and Polytruxene-block-Polythiophene Multiblock Copolymers Made in an "AB2 + A" Approach
Koenen, Jan-Moritz; Jung, Stefan; Patra, Abhijit; Helfer, Anke; Scherf, Ullrich, Advanced Materials (Weinheim, 2012, 24(5), 681-686

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:950761-81-6)4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
Order Number:A859206
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:16
Price ($):215.0
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Additional information on 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane: A Comprehensive Overview

The compound with CAS No. 950761-81-6, known as 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane, is a highly specialized organic boron compound that has garnered significant attention in the fields of materials science and organic electronics. This molecule combines the structural features of a perylenyl group with a dioxaborolane ring, creating a unique platform for various applications. Recent advancements in synthetic methodologies and materials characterization have further highlighted its potential in next-generation electronic devices.

The perylenyl group in this compound is a polycyclic aromatic hydrocarbon (PAH) derivative that exhibits strong absorption in the visible spectrum due to its extended π-conjugation. This property makes it an attractive candidate for applications in photovoltaic devices and light-emitting diodes (LEDs). The integration of this group with the dioxaborolane ring introduces additional functionalities, such as enhanced stability and tunable electronic properties. Researchers have recently explored the use of this compound in organic field-effect transistors (OFETs), where its unique electronic configuration enables high carrier mobility and excellent device performance.

One of the most promising aspects of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is its ability to act as a versatile building block in supramolecular chemistry. The dioxaborolane ring serves as a coordinating unit that can interact with metal ions or other Lewis acids, facilitating the formation of coordination polymers and metallo-supramolecular architectures. Recent studies have demonstrated that this compound can be used to construct highly ordered nanostructures with potential applications in catalysis and sensing technologies.

In terms of synthesis, the preparation of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the functionalization of perylene derivatives and subsequent coupling reactions to form the dioxaborolane ring. Researchers have recently optimized these reactions by employing transition metal catalysts and green chemistry principles to improve yield and reduce environmental impact.

From an application standpoint, this compound has shown remarkable potential in the development of advanced materials for energy storage systems. Its ability to stabilize redox-active species makes it an ideal candidate for use in lithium-ion batteries and supercapacitors. Recent breakthroughs in nanotechnology have further expanded its utility by enabling the creation of hybrid materials that combine the advantages of organic semiconductors with inorganic nanoparticles.

In conclusion, 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is a cutting-edge compound that bridges the gap between organic electronics and materials science. Its unique combination of structural features and functional properties positions it as a key player in the development of next-generation technologies. As research continues to uncover new applications and synthetic strategies for this compound, its impact on various industries is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:950761-81-6)4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
A859206
Purity:99%
Quantity:1g
Price ($):215.0
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